molecular formula C10H5F9GeO2 B14407623 (Benzoyloxy)[tris(trifluoromethyl)]germane CAS No. 82484-05-7

(Benzoyloxy)[tris(trifluoromethyl)]germane

Cat. No.: B14407623
CAS No.: 82484-05-7
M. Wt: 400.76 g/mol
InChI Key: KHUZHASBFQRSFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Benzoyloxy)[tris(trifluoromethyl)]germane is a chemical compound with the molecular formula C10H5F9GeO2. It is characterized by the presence of a benzoyloxy group attached to a germane core, which is further substituted with three trifluoromethyl groups.

Preparation Methods

The synthesis of (Benzoyloxy)[tris(trifluoromethyl)]germane typically involves the reaction of tris(trifluoromethyl)germane with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.

Chemical Reactions Analysis

(Benzoyloxy)[tris(trifluoromethyl)]germane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields.

Scientific Research Applications

(Benzoyloxy)[tris(trifluoromethyl)]germane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Benzoyloxy)[tris(trifluoromethyl)]germane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The benzoyloxy group can be hydrolyzed, releasing benzoic acid and other metabolites that may further contribute to its biological effects .

Comparison with Similar Compounds

(Benzoyloxy)[tris(trifluoromethyl)]germane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the benzoyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.

Properties

CAS No.

82484-05-7

Molecular Formula

C10H5F9GeO2

Molecular Weight

400.76 g/mol

IUPAC Name

tris(trifluoromethyl)germyl benzoate

InChI

InChI=1S/C10H5F9GeO2/c11-8(12,13)20(9(14,15)16,10(17,18)19)22-7(21)6-4-2-1-3-5-6/h1-5H

InChI Key

KHUZHASBFQRSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.